

Literature review of 3-Nitro-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-Nitro-2-(trifluoromethyl)pyridine

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Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of bioactive compounds.^{[1][2]} When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals and agrochemicals, the resulting trifluoromethylpyridine derivatives become highly valuable intermediates.^[2]

3-Nitro-2-(trifluoromethyl)pyridine stands out as a particularly versatile building block. The presence of a nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations. This guide will delve into the synthesis, key reactions, and applications of this important chemical entity.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for **3-Nitro-2-(trifluoromethyl)pyridine** is not extensively documented in publicly available literature, we can infer its properties based on related structures and general chemical principles.

Table 1: Predicted Physicochemical Properties of **3-Nitro-2-(trifluoromethyl)pyridine**

Property	Predicted Value/Information
CAS Number	133391-63-6[3]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂ [4]
Molecular Weight	192.09 g/mol
Appearance	Likely a crystalline solid or oil
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water.
pKa	The pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for the title compound is scarce. However, based on the analysis of its derivatives and fundamental principles of spectroscopy, the following characteristics can be anticipated:

- ¹H NMR:** The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be downfield due to the deshielding effects of the nitro and trifluoromethyl groups.
- ¹³C NMR:** The carbon NMR spectrum would display six distinct signals for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
- ¹⁹F NMR:** A singlet in the ¹⁹F NMR spectrum would confirm the presence of the trifluoromethyl group.
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions for aromatic nitro

compounds).[5] Vibrations associated with the C-F bonds of the trifluoromethyl group would also be present.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 3-Nitro-2-(trifluoromethyl)pyridine

The synthesis of **3-Nitro-2-(trifluoromethyl)pyridine** is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of nitropyridines and trifluoromethylpyridines.

A common approach for the synthesis of trifluoromethylpyridines involves the halogen exchange of a trichloromethylpyridine precursor.[2][6] The nitration of the pyridine ring is another key transformation. A general and effective method for the synthesis of 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide (N_2O_5) to form an N-nitropyridinium salt, which then undergoes a[7][8] sigmatropic rearrangement upon treatment with a bisulfite solution to yield the 3-nitro derivative.[7][9][10]

A potential synthetic pathway for **3-Nitro-2-(trifluoromethyl)pyridine** could therefore involve the nitration of 2-(trifluoromethyl)pyridine.



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Caption: Plausible synthetic route to **3-Nitro-2-(trifluoromethyl)pyridine**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of **3-Nitro-2-(trifluoromethyl)pyridine** based on the general nitration method for pyridines.

Reaction: Nitration of 2-(trifluoromethyl)pyridine

Materials:

- 2-(Trifluoromethyl)pyridine
- Dinitrogen pentoxide (N_2O_5)
- Dichloromethane (CH_2Cl_2)
- Sodium bisulfite (NaHSO_3)
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Petroleum ether

Procedure:

- Formation of N-nitropyridinium salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethyl)pyridine in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add a solution of dinitrogen pentoxide in dichloromethane dropwise to the cooled pyridine solution while maintaining the temperature at 0 °C. Stir the resulting slurry at this temperature for 1-2 hours.
- Rearrangement and Work-up: Prepare a solution of sodium bisulfite in water. Pour the N-nitropyridinium salt slurry from step 1 into the sodium bisulfite solution with vigorous stirring. Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford **3-Nitro-2-(trifluoromethyl)pyridine**.

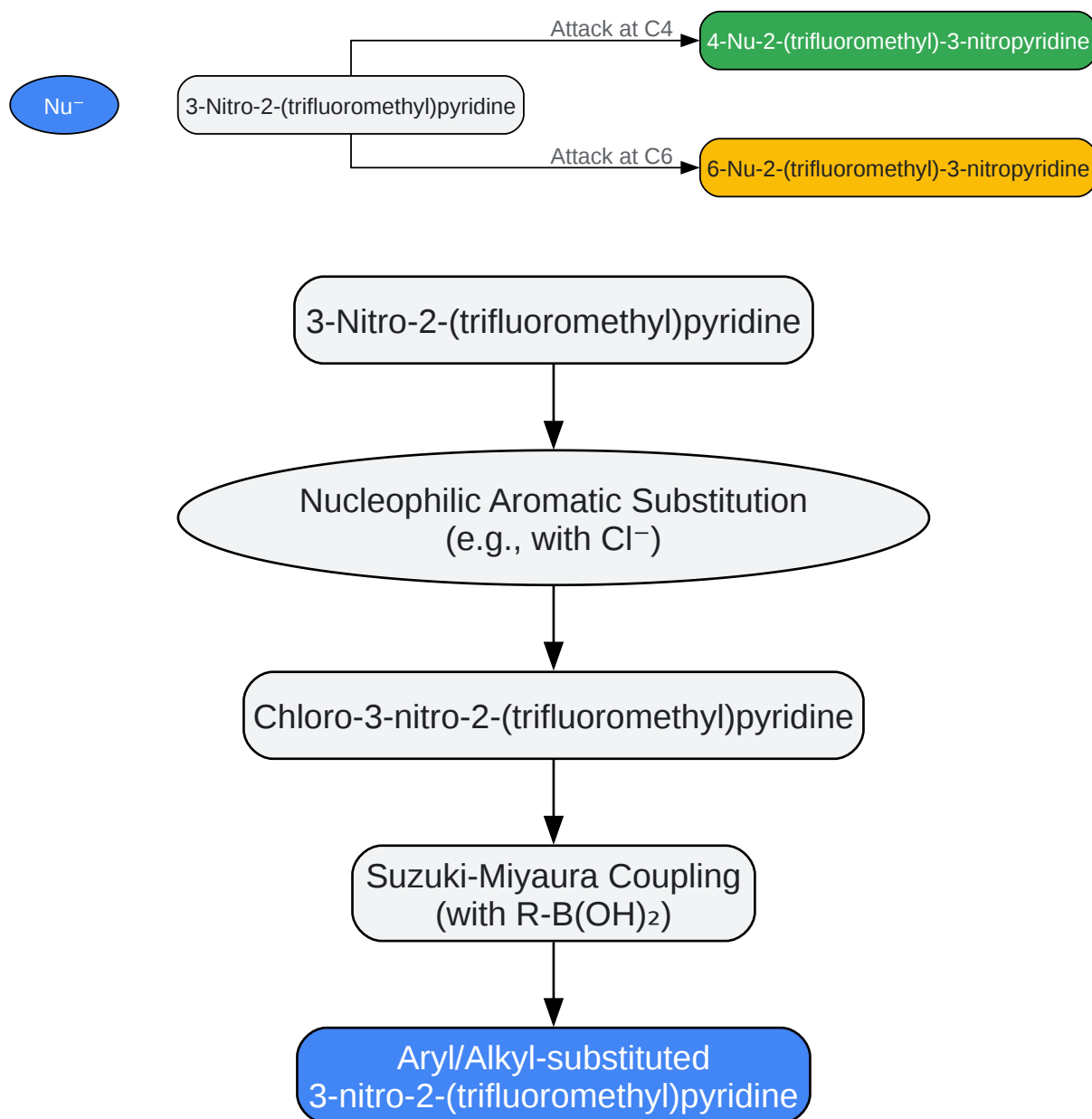
Note: This protocol is illustrative and would require optimization of reaction conditions, such as stoichiometry, temperature, and reaction time.

Reactivity and Key Transformations

The reactivity of **3-Nitro-2-(trifluoromethyl)pyridine** is dominated by the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups. This renders the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_NAr)

The primary mode of reactivity for **3-Nitro-2-(trifluoromethyl)pyridine** is nucleophilic aromatic substitution. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 and C6 positions are activated.



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Caption: Workflow for Suzuki-Miyaura coupling via a halogenated intermediate.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key component in a wide array of pharmaceuticals and agrochemicals. [2][6] The unique properties imparted by the trifluoromethyl group contribute to enhanced efficacy and favorable pharmacokinetic profiles. **3-Nitro-2-(trifluoromethyl)pyridine**

serves as a crucial starting material for the synthesis of more complex molecules with potential biological activity.

For example, derivatives of this scaffold could be explored for their potential as:

- Kinase inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology.
- CNS-active agents: The lipophilicity enhancing effect of the trifluoromethyl group can improve blood-brain barrier penetration.
- Antiviral and antibacterial agents: Many heterocyclic compounds exhibit antimicrobial properties.

In the agrochemical sector, trifluoromethylpyridines are integral to the development of herbicides, insecticides, and fungicides. [2][6]The metabolic stability conferred by the trifluoromethyl group can lead to longer-lasting and more effective crop protection agents.

A notable application of a derivative, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, is as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging of tissue metabolites. [11][12]This highlights the diverse and expanding applications of functionalized trifluoromethylpyridines.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Nitro-2-(trifluoromethyl)pyridine** and its derivatives. Based on safety data for related compounds, the following guidelines are recommended:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

3-Nitro-2-(trifluoromethyl)pyridine is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of both a nitro and a trifluoromethyl group on the pyridine ring, make it an ideal substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution. This reactivity, coupled with the beneficial effects of the trifluoromethyl group, positions **3-Nitro-2-(trifluoromethyl)pyridine** as a key intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further exploration of the chemistry of this compound and its derivatives is likely to lead to the discovery of novel molecules with significant scientific and commercial potential.

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